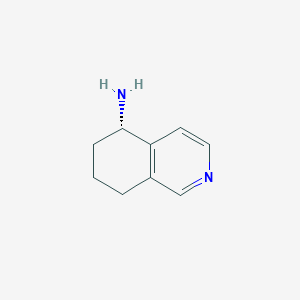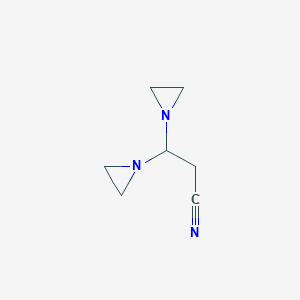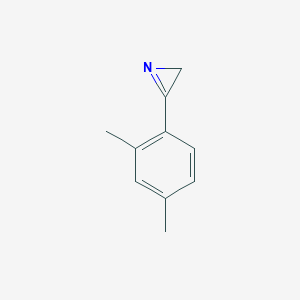
(S)-5,6,7,8-Tetrahydroisoquinolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5,6,7,8-Tetrahydroisoquinolin-5-amine is a chiral amine derivative of tetrahydroisoquinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroisoquinolin-5-amine typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to ensure the formation of the (S)-enantiomer. Another approach involves the use of chiral auxiliaries or chiral pool synthesis to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced chiral catalysts and continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form more saturated amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Oxidized isoquinoline derivatives.
Reduction: More saturated amine derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
(S)-5,6,7,8-Tetrahydroisoquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, where its chiral properties are particularly valuable.
Mecanismo De Acción
The mechanism of action of (S)-5,6,7,8-Tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its chiral nature allows for selective binding to target sites, enhancing its efficacy and specificity.
Comparación Con Compuestos Similares
®-5,6,7,8-Tetrahydroisoquinolin-5-amine: The enantiomer of the (S)-form, with different biological activities and properties.
Tetrahydroisoquinoline: The parent compound, lacking the amine group.
Isoquinoline: The fully aromatic analog, with distinct chemical and biological properties.
Uniqueness: (S)-5,6,7,8-Tetrahydroisoquinolin-5-amine is unique due to its chiral nature and the presence of the amine group, which imparts specific reactivity and biological activity. Its ability to selectively interact with molecular targets makes it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
(5S)-5,6,7,8-tetrahydroisoquinolin-5-amine |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3,10H2/t9-/m0/s1 |
Clave InChI |
YURMVGXJVVCSMU-VIFPVBQESA-N |
SMILES isomérico |
C1C[C@@H](C2=C(C1)C=NC=C2)N |
SMILES canónico |
C1CC(C2=C(C1)C=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11923275.png)




![6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11923310.png)



![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11923355.png)
![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)

![1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]](/img/structure/B11923383.png)

